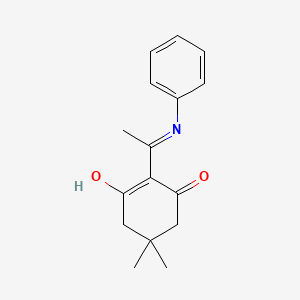
N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide, commonly known as EIPA, is a chemical compound that has gained significant attention in scientific research. EIPA is a selective inhibitor of the Na+/H+ exchanger (NHE), which is a transmembrane protein that regulates the intracellular pH of cells. EIPA has been studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neurodegenerative disorders.
Mécanisme D'action
EIPA exerts its effects through its selective inhibition of the N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 isoform. N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 is a transmembrane protein that regulates the intracellular pH of cells by exchanging Na+ ions for H+ ions across the plasma membrane. Inhibition of N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 by EIPA leads to a decrease in intracellular pH, which can have various effects on cellular processes.
Biochemical and Physiological Effects
EIPA has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, EIPA has been shown to inhibit cell proliferation, induce apoptosis, and reduce the invasiveness and metastasis of cancer cells. In cardiovascular cells, EIPA has been shown to reduce cardiac hypertrophy, improve cardiac function, and reduce oxidative stress. In neuronal cells, EIPA has been shown to protect against neuronal damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
EIPA has several advantages for use in lab experiments. It is a selective inhibitor of the N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 isoform, which allows for specific targeting of this protein. EIPA is also relatively stable and has a long half-life, which allows for prolonged inhibition of N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1. However, EIPA also has some limitations, including its potential toxicity and off-target effects.
Orientations Futures
There are several future directions for research on EIPA. One potential area of research is the development of more selective and potent N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide inhibitors that can be used for therapeutic purposes. Another area of research is the investigation of the role of N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 in various diseases and the potential for targeting this protein for therapeutic purposes. Additionally, the use of EIPA in combination with other drugs or therapies may have synergistic effects and could be explored further.
Méthodes De Synthèse
EIPA can be synthesized through a multistep process that involves the reaction of N-ethyl-3-aminopropionitrile with 4-isopropylbenzaldehyde, followed by the reaction of the resulting product with N-phenylacrylamide. The final product is then purified through column chromatography to obtain pure EIPA.
Applications De Recherche Scientifique
EIPA has been extensively studied for its potential applications in various scientific research fields. In cancer research, EIPA has been shown to inhibit the growth and metastasis of cancer cells by targeting the N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 isoform. In cardiovascular disease, EIPA has been studied for its potential to reduce cardiac hypertrophy and improve cardiac function. In neurodegenerative disorders, EIPA has been shown to protect against neuronal damage and improve cognitive function.
Propriétés
IUPAC Name |
(E)-N-ethyl-N-phenyl-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-4-21(19-8-6-5-7-9-19)20(22)15-12-17-10-13-18(14-11-17)16(2)3/h5-16H,4H2,1-3H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNXNICPFDQOPY-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-thioxo-2,3,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6121640.png)
![2-[3-(4-acetyl-1,4-diazepan-1-yl)-1-(3-hydroxyphenyl)-3-oxopropyl]phenol](/img/structure/B6121643.png)
![7-(cyclopropylmethyl)-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121650.png)

![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B6121668.png)




![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B6121690.png)
![5-[(5-methyl-3-isoxazolyl)carbonyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6121701.png)
![1-(diethylamino)-3-[2-methoxy-4-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6121713.png)
![ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6121719.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-ethylbenzyl)-N-methylacetamide](/img/structure/B6121727.png)